1,4-Diamino-5,8-dihydroxy-9,10-anthracenedione is classified as an anthraquinone derivative. Its Chemical Abstracts Service (CAS) number is 16517-70-7. The molecular formula is with a molecular weight of 270.24 g/mol. Anthraquinones are known for their roles in various biological activities and industrial applications, including their use in dyes and as intermediates in the synthesis of other organic compounds .
The synthesis of 1,4-diamino-5,8-dihydroxy-9,10-anthracenedione typically involves several steps:
The molecular structure of 1,4-diamino-5,8-dihydroxy-9,10-anthracenedione features a complex arrangement typical of anthraquinones:
C1=CC(=C2C(=C1N)C(=O)C3=C(C=CC(=C3C2=O)O)O)N
The presence of these functional groups contributes to the compound's reactivity and biological activity .
1,4-Diamino-5,8-dihydroxy-9,10-anthracenedione participates in various chemical reactions:
These reactions are significant for modifying the compound's properties for various applications .
The mechanism of action for 1,4-diamino-5,8-dihydroxy-9,10-anthracenedione primarily involves its interaction with DNA:
The compound's stability and reactivity can be influenced by pH and temperature during reactions .
1,4-Diamino-5,8-dihydroxy-9,10-anthracenedione has several scientific applications:
Future research may focus on optimizing its properties for enhanced efficacy in therapeutic applications or developing new derivatives with improved biological activity .
This comprehensive overview highlights the significance of 1,4-diamino-5,8-dihydroxy-9,10-anthracenedione within both scientific research and industrial applications.
CAS No.: 180854-04-0
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1